N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt
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Overview
Description
N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt is a complex organic compound characterized by its multiple ethoxy and azido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt typically involves multiple steps. One common method includes the reaction of azidoethanol with ethylene oxide under basic conditions to form intermediate compounds. These intermediates are then further reacted with carboxylic acid derivatives to introduce the carboxyethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Click Chemistry: The azido group can react with alkynes in the presence of copper catalysts to form triazoles.
Esterification: The carboxylic acid group can undergo esterification reactions with alcohols
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF).
Click Chemistry: Copper(I) bromide, sodium ascorbate, alkyne derivatives.
Esterification: Alcohols, sulfuric acid or other acid catalysts
Major Products
Triazoles: Formed from click chemistry reactions.
Scientific Research Applications
N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Utilized in the development of novel polymers and materials with specific properties.
Bioconjugation: Employed in the conjugation of biomolecules for various biological studies
Mechanism of Action
The mechanism of action of N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt involves its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The carboxylic acid group can form esters or amides, facilitating the conjugation of the compound to other molecules .
Comparison with Similar Compounds
Similar Compounds
2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid: Similar structure but lacks the carboxyethoxy groups.
2-[2-[2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride: Similar structure but lacks the amino group
Uniqueness
N-(Azido-peg3)-n-bis(peg3-acid) hydrochloride salt is unique due to its combination of azido, carboxyethoxy, and amino groups, which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N4O13.ClH/c27-29-28-3-9-37-15-21-43-24-18-40-12-6-30(4-10-38-16-22-41-19-13-35-7-1-25(31)32)5-11-39-17-23-42-20-14-36-8-2-26(33)34;/h1-24H2,(H,31,32)(H,33,34);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXUWGGJRMDMEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCN(CCOCCOCCOCCC(=O)O)CCOCCOCCOCCN=[N+]=[N-])C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H51ClN4O13 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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